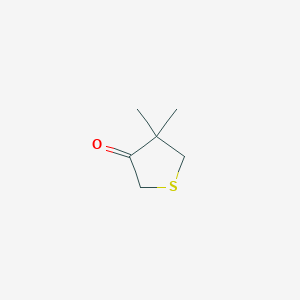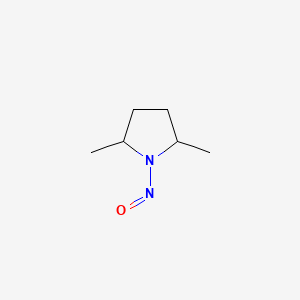
4-nitrosopiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrosopiperazin-2-one is an organic compound characterized by a piperazine ring with a nitroso substituent at the 4th position and a carbonyl group at the 2nd position. This compound has garnered significant attention due to its diverse applications in scientific research and potential implications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrosopiperazin-2-one typically involves the nitrosation of piperazin-2-one. One common method includes the reaction of piperazin-2-one with nitrous acid under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to prevent decomposition of the nitroso group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrosopiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The nitroso group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazin-2-one derivatives.
Aplicaciones Científicas De Investigación
4-Nitrosopiperazin-2-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential genotoxic effects and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitrosamine impurities in pharmaceuticals.
Industry: Used in the development of analytical methods for detecting nitrosamine impurities in various products
Mecanismo De Acción
The mechanism of action of 4-nitrosopiperazin-2-one involves its interaction with nucleophilic sites in biological molecules. The nitroso group can form covalent bonds with nucleophilic centers, leading to modifications in the structure and function of the target molecules. This can result in genotoxic effects, including DNA alkylation and mutation .
Comparación Con Compuestos Similares
Comparison: 4-Nitrosopiperazin-2-one is unique due to its specific structural features, including the presence of both a nitroso group and a carbonyl group on the piperazine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable reagent in synthetic chemistry and a subject of interest in various scientific studies .
Propiedades
Número CAS |
18907-82-9 |
|---|---|
Fórmula molecular |
C4H7N3O2 |
Peso molecular |
129.12 g/mol |
Nombre IUPAC |
4-nitrosopiperazin-2-one |
InChI |
InChI=1S/C4H7N3O2/c8-4-3-7(6-9)2-1-5-4/h1-3H2,(H,5,8) |
Clave InChI |
DNKUENYEUIUSEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(=O)N1)N=O |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




